molecular formula C28H43NO3 B11514995 4-acetyl-1-hexadecyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-hexadecyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11514995
M. Wt: 441.6 g/mol
InChI Key: ZVXXFMFDGXVLQZ-UHFFFAOYSA-N
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Description

4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidones. This compound is characterized by its unique structure, which includes an acetyl group, a hexadecyl chain, a hydroxy group, and a phenyl ring attached to a dihydropyrrolone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolone core, followed by the introduction of the acetyl, hexadecyl, hydroxy, and phenyl groups through various chemical reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrolidone derivatives, such as:

Uniqueness

The uniqueness of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C28H43NO3

Molecular Weight

441.6 g/mol

IUPAC Name

3-acetyl-1-hexadecyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C28H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-26(24-20-17-16-18-21-24)25(23(2)30)27(31)28(29)32/h16-18,20-21,26,31H,3-15,19,22H2,1-2H3

InChI Key

ZVXXFMFDGXVLQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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